Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-
Description
Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a fused N-heterocyclic system that has garnered increasing interest from both synthetic and medicinal chemists. benthamdirect.com This class of compounds is considered a "privileged scaffold" in drug discovery due to its versatile chemistry and the wide range of biological activities its derivatives exhibit. nih.govacs.org The structure, which consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, provides a rigid, planar framework that is highly suitable for chemical modifications. nih.gov This synthetic versatility allows for substitutions at various positions, enabling the creation of diverse chemical structures and the fine-tuning of their electronic and lipophilic properties for specific biological targets. benthamdirect.comnih.gov
The significance of this scaffold lies in its role as a core component in many biologically active compounds. nih.gov Pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines, are known to exhibit a broad spectrum of pharmacological activities. nih.govsemanticscholar.org These include applications as anticancer, anti-inflammatory, and antiviral agents. nih.gov The ability to functionalize the pyrazolo[1,5-a]pyridine ring system at multiple positions has made it a key building block in the development of novel therapeutics, particularly as inhibitors for various enzymes like protein kinases. benthamdirect.comnih.gov
Historical Context and Evolution of Pyrazolo[1,5-a]pyridine Research
The exploration of fused pyrazole heterocyclic systems began in the mid-20th century. nih.gov Early research primarily concentrated on the synthesis and chemical reactivity of these compounds, with chemists investigating various methods to construct the fused ring systems. nih.gov While much of the early and extensive research focused on the pyrazolo[1,5-a]pyrimidine (B1248293) analog, the foundational synthetic strategies and the understanding of the chemical properties of this broader class of compounds paved the way for research into pyrazolo[1,5-a]pyridines.
Over time, as the pharmacological potential of fused pyrazoles became more apparent, interest in the pyrazolo[1,5-a]pyridine scaffold grew. benthamdirect.comnih.gov A significant turning point for the general class of pyrazolo-fused heterocycles occurred in the 1980s and 1990s when they were identified as potent enzyme inhibitors, especially for protein kinases. nih.gov This discovery solidified their importance in medicinal chemistry and spurred further research into synthesizing a wide array of derivatives to explore their structure-activity relationships (SAR). researchgate.net Modern research continues to focus on developing new, efficient, and often green synthetic methods to create functionalized pyrazolo[1,5-a]pyridines for various applications in medicine and materials science. organic-chemistry.orgmdpi.com
Overview of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- within Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- is a specific derivative of the parent scaffold, characterized by a chloromethyl group at the 5-position of the ring system. This substituent is significant as it introduces a reactive site into the molecule.
Compound Data:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1803281-15-3 | chemicalbook.combldpharm.com |
| Molecular Formula | C₈H₇ClN₂ | chemicalbook.combldpharm.com |
| Molecular Weight | 166.61 g/mol | chemicalbook.combldpharm.com |
The presence of the chloromethyl group makes Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- a valuable synthetic intermediate. chemimpex.com The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of other functional groups at the 5-position, which is crucial for creating diverse chemical libraries for drug discovery and for synthesizing more complex target molecules. chemimpex.com While research on this specific molecule is not extensively published, the utility of the chloromethyl group on related heterocyclic structures suggests its primary role is as a building block for further chemical synthesis in pharmaceutical and agrochemical research. chemimpex.com
The synthesis of this compound is not explicitly detailed in the reviewed literature, but it can be inferred from general methods for functionalizing the pyrazolo[1,5-a]pyridine core. A plausible route could involve the synthesis of the corresponding 5-hydroxymethyl or 5-methanol derivative, followed by a chlorination reaction. Chlorination of hydroxyl groups on similar heterocyclic systems has been successfully achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov The parent pyrazolo[1,5-a]pyridine scaffold itself can be synthesized through various methods, such as the [3+2] cycloaddition of N-aminopyridines with suitable carbonyl compounds. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
1803281-15-3 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6H2 |
InChI Key |
UYWHEYRFZVXHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1CCl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Pyrazolo 1,5 a Pyridine, 5 Chloromethyl
Reactivity Profile of the Pyrazolo[1,5-a]pyridine (B1195680) Core
The pyrazolo[1,5-a]pyridine nucleus is susceptible to both electrophilic and nucleophilic attacks, with the position of substitution being highly dependent on the reaction conditions and the nature of the existing substituents.
Electrophilic Substitution: In related pyrazolo[1,5-c]pyrimidine-7-thiones, electrophilic substitution reactions such as halogenation (bromination, iodination) and nitration have been demonstrated. journalagent.com For instance, bromination or iodination can yield mono- and di-halogenated products, while nitration typically results in mono-substitution. journalagent.com The precise location of the substitution on the pyrazolo[1,5-a]pyridine ring system can be influenced by the directing effects of substituents already present on the core.
Nucleophilic Substitution: The pyridine (B92270) portion of the fused ring system is generally more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when containing a good leaving group. quimicaorganica.org In the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system, the chlorine atoms at positions 5 and 7 are readily displaced by nucleophiles. nih.gov The reactivity of these positions allows for the sequential and selective introduction of various functional groups. nih.govnih.gov For example, the chlorine at position 7 of the pyrazolo[1,5-a]pyrimidine core is noted to be strongly reactive towards nucleophilic substitution. nih.gov This high reactivity enables the selective displacement of the C7-chloro group, which is a key step in the synthesis of various derivatives. nih.govnih.gov
| System | Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Nucleophilic Substitution | Morpholine, K₂CO₃ | Position 7 | nih.gov |
| 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine | Nucleophilic Substitution | Amines, Aryloxy anions | Positions 5 and 7 | nih.gov |
| 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione | Electrophilic Substitution (Nitration) | Fuming HNO₃ | Position 3 | journalagent.com |
| 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione | Electrophilic Substitution (Halogenation) | Br₂, ICl | Position 3 (mono-), Positions 3,4 (di-) | journalagent.com |
While the pyrazolo[1,5-a]pyridine core is generally stable, ring cleavage and rearrangement reactions can occur under specific conditions, often during synthesis or derivatization.
A notable synthetic route involves the reagent-controlled cleavage of the C-N or C-C bond of a 2-(2-pyridyl)azirine ring. nih.gov Depending on the catalyst (copper(II) or HCl), this cleavage leads to an expansion that forms either the pyrazolo[1,5-a]pyridine or the isomeric imidazo[1,5-a]pyridine (B1214698) system, respectively. nih.gov
In studies on N-alkylated pyrazolo[1,5-a]pyrimidine salts, it was found that reaction with an alcoholic solution of methylamine (B109427) can lead to the decomposition of the heterocyclic system. researchgate.net Furthermore, N-alkylation of certain bis(imino)pyridines with organometallic reagents can be followed by a rearrangement where the alkyl group migrates from the nitrogen to an adjacent carbon atom on the ring. nih.gov
Transformative Reactions of the 5-(chloromethyl) Group
The 5-(chloromethyl) group is a highly reactive handle for the functionalization of the pyrazolo[1,5-a]pyridine scaffold. Its primary mode of reactivity is as an electrophilic site, making it an excellent substrate for nucleophilic displacement and a key component in alkylation strategies.
The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles in classic SN2 reactions. This allows for the direct introduction of diverse functionalities at the 5-position. In analogous systems, such as 5-chloro-pyrazolo[1,5-a]pyrimidines, the chloro group at the 5-position is effectively displaced by amines or aryloxy anions. nih.gov It is expected that the chloromethyl group on the pyrazolo[1,5-a]pyridine core would react similarly with nucleophiles such as:
Amines: To form the corresponding aminomethyl derivatives.
Alcohols/Phenols: To generate ether linkages.
Thiols: To produce thioethers.
Cyanide: To yield the corresponding acetonitrile, a precursor for carboxylic acids and other nitrogen-containing heterocycles.
Azide: To form an azidomethyl derivative, which can be further reduced to an amine or used in click chemistry.
Beyond simple displacement, the 5-position, once functionalized, can undergo further transformations. Research on the related pyrazolo[1,5-a]pyrimidine core demonstrates that a chloro group at C(5) can be utilized in palladium-catalyzed cross-coupling reactions. nih.gov For instance, a Suzuki coupling reaction can be employed to introduce aryl or heteroaryl substituents at this position, significantly increasing molecular complexity. nih.govnih.gov
| Starting Group at C5 | Reaction Type | Reagents/Conditions | Resulting Group at C5 | Reference (Analogous System) |
|---|---|---|---|---|
| -Cl | Suzuki Coupling | Boronic acid, Pd catalyst, Base | -Aryl / -Heteroaryl | nih.govnih.gov |
| -CH₂Cl | Nucleophilic Substitution | NaCN | -CH₂CN | General Reactivity |
| -CH₂CN | Hydrolysis | H₃O⁺ or OH⁻ | -CH₂COOH | General Reactivity |
| -CH₂Cl | Nucleophilic Substitution | NaN₃ | -CH₂N₃ | General Reactivity |
| -CH₂N₃ | Reduction | H₂, Pd/C or LiAlH₄ | -CH₂NH₂ | General Reactivity |
The electrophilic nature of the 5-(chloromethyl) group makes it a potential reagent for the N-alkylation of various heterocyclic compounds, including pyrazoles and anilines. mdpi.comrsc.org N-alkyl pyrazoles are important structures in medicinal chemistry, and their synthesis is a key area of research. semanticscholar.org While typical N-alkylation methods involve deprotonating the heterocycle with a base followed by the addition of an alkyl halide, acid-catalyzed methods have also been developed. mdpi.comsemanticscholar.org
Given its structure, Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- could serve as the electrophilic alkylating agent in reactions with nucleophilic nitrogen atoms in various substrates. This strategy would attach the pyrazolo[1,5-a]pyridinylmethyl moiety to other molecules, a common strategy for building complex drug candidates. For example, the N-alkylation of pyrazoles with various electrophiles is a well-established method for producing medicinally relevant compounds. mdpi.comsemanticscholar.org
Studies on Regioselectivity in Derivatization
The regioselectivity of derivatization reactions on the pyrazolo[1,5-a]pyridine core is a critical aspect of its chemistry, influencing the structure and properties of the resulting compounds. While specific studies on the derivatization of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- are not extensively documented in publicly available literature, general principles of reactivity for this heterocyclic system and related structures provide valuable insights.
Electrophilic substitution on the unsubstituted pyrazolo[1,5-a]pyrimidine ring system has been shown to be highly dependent on the reaction conditions. For instance, nitration can occur at the 3-position or the 6-position depending on the nitrating agent used. researchgate.netdocumentsdelivered.com Bromination typically yields 3-bromo and 3,6-dibromo derivatives. researchgate.netdocumentsdelivered.com These findings underscore the nuanced control that reaction conditions can exert on the regiochemical outcome of derivatization.
In the case of substituted pyrazolo[1,5-a]pyrimidines, the existing substituents play a significant role in directing further functionalization. For pyrazolo[1,5-a]pyrimidines bearing leaving groups at the 5- and 7-positions, nucleophilic aromatic substitution is a common method for introducing new functionalities. nih.gov Research on 5,7-dichloropyrazolo[1,5-a]pyrimidines has indicated that the chlorine atom at the 7-position is generally more reactive towards nucleophilic displacement than the one at the 5-position. This differential reactivity allows for sequential and regioselective substitution.
While direct studies on the regioselectivity of derivatizing the 5-chloromethyl group of Pyrazolo[1,5-a]pyridine are scarce, research on analogous systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrates that nucleophilic substitution can occur regioselectively. In the reaction with methylamine, substitution was observed to happen exclusively at the 4-position of the pyrimidine (B1678525) ring, leaving the chloromethyl group intact. This suggests that the reactivity of the heterocyclic core can, in some cases, surpass that of the chloromethyl group.
The development of regioselective synthetic methods for the pyrazolo[1,5-a]pyridine scaffold itself has been a subject of interest. sci-hub.senih.gov Such methods are crucial for accessing specific isomers and avoiding the formation of product mixtures, which is a common challenge in the synthesis of asymmetrically substituted heterocyclic compounds. sci-hub.se
The following table summarizes the general regiochemical trends in the functionalization of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems based on available literature.
| Reaction Type | Position(s) of Substitution on Pyrazolo[1,5-a]pyrimidine | Influencing Factors |
| Electrophilic Nitration | 3- or 6- | Reagent dependent |
| Electrophilic Bromination | 3- and 3,6- | Stoichiometry |
| Nucleophilic Aromatic Substitution (on di-halo derivatives) | Preferentially at 7-, then 5- | Inherent reactivity of positions |
It is important to note that these are general observations for the broader class of pyrazolo[1,5-a]pyridines and pyrimidines, and the specific reactivity of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- would require dedicated experimental investigation. The electronic effects of the 5-chloromethyl group, a weakly deactivating group, would likely influence the regioselectivity of any further substitution on the aromatic ring, though specific data is not available.
Spectroscopic and Structural Elucidation of Pyrazolo 1,5 a Pyridine, 5 Chloromethyl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent pyrazolo[1,5-a]pyridine, the protons on the pyridine (B92270) ring typically appear at lower field (higher ppm) than those on the pyrazole (B372694) ring due to the ring-fused system's electronics.
In the case of "Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-", the introduction of a chloromethyl group at the C5 position significantly influences the spectrum. The methylene (B1212753) protons (-CH₂Cl) are expected to appear as a singlet, with a chemical shift influenced by the electronegative chlorine atom. The protons on the heterocyclic core will show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, aromatic protons are observed in the range of 7.0 to 8.5 ppm. nih.gov The H4 proton of a pyrazolo[1,5-a]pyridine derivative has been observed as a singlet at 7.18 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.8 - 8.2 | d |
| H-3 | 6.5 - 6.8 | d |
| H-4 | 7.0 - 7.3 | t |
| H-6 | 7.4 - 7.7 | d |
| H-7 | 8.3 - 8.6 | d |
| -CH₂Cl | 4.6 - 5.0 | s |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring system are characteristic. The presence of the chloromethyl group at C5 will cause a downfield shift for C5 compared to the unsubstituted parent compound. The carbon of the -CH₂Cl group itself is expected to resonate in the range of 40-50 ppm. In similar pyrazolo[1,5-a]pyrimidine structures, carbon signals for the heterocyclic core are found across a broad range from approximately 100 to 160 ppm. nih.govacs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 95 - 100 |
| C-3a | 148 - 152 |
| C-4 | 115 - 120 |
| C-5 | 130 - 135 |
| C-6 | 112 - 117 |
| C-7 | 125 - 130 |
| -CH₂Cl | 40 - 45 |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning proton signals and deducing spatial relationships. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity between H-6 and H-7, and between H-2 and H-3.
NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the regiochemistry of substitution and for studying the conformation of the molecule. For related pyrazolo[1,5-a]pyrimidine systems, 2D NMR techniques have been essential for the complete assignment of all proton and carbon resonances. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-" would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings are expected in the 1400-1650 cm⁻¹ region. acs.orgsemanticscholar.org The presence of the chloromethyl group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Cl stretching band, which is typically found in the 600-800 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂Cl) | 2850 - 3000 |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For "Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-", the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (166.61). A key feature in the mass spectrum would be the isotopic pattern of chlorine. whitman.edu Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak, a characteristic signature for a molecule containing one chlorine atom. whitman.edu
The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions in the spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of "Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-" could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
Studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have utilized X-ray crystallography to confirm their molecular structures unambiguously. researchgate.netnih.gov For example, the crystal structure of other substituted pyrazolo[1,5-a]pyrimidines has been determined, revealing details about intermolecular interactions such as hydrogen bonds and π–π stacking, which influence the crystal packing. researchgate.net Such an analysis for "Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-" would confirm the planar nature of the fused ring system and the orientation of the chloromethyl substituent.
Electronic Spectra and Photophysical Properties
The parent pyrazolo[1,5-a]pyridine is a fused heteroaromatic bicyclic compound that exhibits fluorescence. nih.gov The electronic properties of this scaffold can be tuned by the introduction of different functional groups at various positions on the ring system. nih.govrsc.org The position and electronic nature of these substituents can significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn dictate the absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govrsc.org
For instance, studies on the related pyrazolo[1,5-a]pyrimidine system have shown that the absorption and emission spectra are highly dependent on the nature of the substituent at the 7-position. nih.gov Electron-donating groups (EDGs) at this position have been found to enhance both absorption and emission, leading to higher molar absorptivity coefficients and fluorescence quantum yields. nih.gov Conversely, electron-withdrawing groups (EWGs) can also modulate the photophysical properties, sometimes leading to desirable solvatofluorochromic effects. nih.govrsc.org
To illustrate the effect of substituents on the photophysical properties of a related heterocyclic system, the following tables present data for a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines. These compounds demonstrate how the electronic nature of the substituent can be used to tune the optical properties of the core scaffold. nih.gov
Table 1: Photophysical Data of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines in THF nih.gov
| Compound | Substituent at C7 | λabs (nm) | ε (M-1 cm-1) | λem (nm) | ΦF |
| 1 | 4-Pyridyl | 360 | 3320 | 474 | 0.01 |
| 2 | 2,4-Dichlorophenyl | 350 | 2727 | 480 | 0.25 |
| 3 | Phenyl | 340 | 3827 | 480 | 0.18 |
| 4 | 4-Anisyl | 350 | 6547 | 490 | 0.35 |
| 5 | 7-Diethylaminocoumarin-3-yl | 440 | 39867 | 541 | 0.97 |
| 6 | 4-Diphenylaminophenyl | 390 | 15008 | 510 | 0.85 |
λabs: Absorption maximum; ε: Molar absorptivity coefficient; λem: Emission maximum; ΦF: Fluorescence quantum yield.
Table 2: Solid-State Emission Data of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines nih.gov
| Compound | Substituent at C7 | λem (nm) | ΦF,app |
| 1 | 4-Pyridyl | 485 | 0.18 |
| 2 | 2,4-Dichlorophenyl | 495 | 0.63 |
| 3 | Phenyl | 490 | 0.25 |
| 4 | 4-Anisyl | 500 | 0.20 |
λem: Emission maximum; ΦF,app: Apparent quantum yield.
Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the electronic transitions in such heterocyclic systems. rsc.orgresearchgate.net These computational methods can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the nature of the electronic excitations. For pyrazolo[1,5-a]pyrimidines, it has been shown that the main absorption band often corresponds to a HOMO→LUMO transition, which is associated with an intramolecular charge transfer process. rsc.org Similar theoretical investigations on Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- would be invaluable in elucidating its specific electronic structure and predicting its photophysical behavior in the absence of experimental data.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For the pyrazolo[1,5-a]pyridine (B1195680) system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a detailed understanding of its geometry and electronic properties. jchemrev.comnih.govresearchgate.net
Key parameters derived from DFT that illuminate the reactivity of 5-(chloromethyl)pyrazolo[1,5-a]pyridine include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For the pyrazolo[1,5-a]pyridine core, the HOMO is typically distributed over the fused ring system, indicating that this is the likely site for electrophilic attack. The chloromethyl group at the 5-position acts as an electrophilic site due to the electron-withdrawing nature of the chlorine atom, which would be reflected in the LUMO distribution.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jchemrev.comresearchgate.net For a pyrazolo[1,5-a]pyridine derivative, MEP analysis would highlight the nitrogen atoms as regions of negative potential (nucleophilic centers) and the hydrogens and the chloromethyl group as areas of positive potential (electrophilic centers).
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, global hardness, and softness are calculated from HOMO and LUMO energies. electrochemsci.org These descriptors provide a quantitative measure of the molecule's reactivity and stability, helping to predict its behavior in chemical reactions. nih.govelectrochemsci.org
Table 1: Representative Calculated Electronic Properties for a Pyrazolo[1,5-a]pyridine System Note: These are example values based on typical DFT calculations for similar heterocyclic systems and are for illustrative purposes.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.0 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.5 eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a pyrazolo[1,5-a]pyridine derivative, might interact with a biological target, typically a protein or enzyme. ekb.egekb.eg
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity using a scoring function. Studies on various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown their potential to bind to several important biological targets:
Protein Kinases: The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" for inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs). ekb.egekb.eg Docking studies have shown that the fused heterocyclic system can form key hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a common binding mode for ATP-competitive inhibitors. nih.gov
Other Enzymes: Derivatives of this scaffold have been docked into the active sites of enzymes like MurA, a key enzyme in bacterial cell wall synthesis, and acetylcholinesterase, a target in Alzheimer's disease research. acs.orgnih.gov These simulations reveal specific interactions, such as hydrogen bonds with residues like Asp175 and Val116, and hydrophobic interactions with other nonpolar residues within the binding pocket. researchgate.net
For 5-(chloromethyl)pyrazolo[1,5-a]pyridine, the chloromethyl group could potentially form specific halogen bonds or other interactions within a binding site, influencing its binding affinity and selectivity for a particular target.
Table 2: Potential Protein Targets and Key Interactions for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Protein Target | PDB ID (Example) | Key Interacting Residues (Illustrative) | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 5IVE | Leu83, Glu81, Gln131 | Hydrogen Bonding, Hydrophobic |
| MurA Enzyme | 1UAE | Lys22, Arg120, Cys115 | Hydrogen Bonding, Covalent (for some inhibitors) |
| Acetylcholinesterase | 4EY7 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrogen Bonding |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.
For the synthesis of pyrazolo[1,5-a]pyridines, computational studies can clarify questions of regioselectivity and reaction feasibility. Common synthetic routes involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the entire reaction coordinate can be mapped.
Determine Activation Energies: The energy barrier (activation energy) for different potential pathways can be calculated. The pathway with the lowest activation energy is generally the most favorable.
Explain Regioselectivity: In reactions where multiple isomers could be formed, computational analysis can predict which product is more stable thermodynamically or formed faster kinetically. For instance, in the cyclization step to form the pyrimidine (B1678525) ring, calculations can confirm why cyclization occurs through a specific nitrogen atom of the pyrazole (B372694) ring, leading to the observed pyrazolo[1,5-a]pyrimidine product rather than other regioisomers. nih.gov
A proposed mechanism for the synthesis of pyrazolo[1,5-a]pyridines often involves an initial nucleophilic addition, followed by cyclization and dehydration. nih.gov Computational modeling can validate each step of this proposed mechanism, confirming the stability of intermediates and the structure of transition states. nih.govacs.org
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. nih.govnih.govscispace.com
NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov For pyrazolo[1,5-a]pyridine derivatives, comparing the calculated spectra with experimental data is crucial for unambiguous assignment of signals and confirming the chemical structure, especially in cases where multiple isomers are possible. ekb.eg The presence and position of the 5-(chloromethyl)- substituent would significantly influence the chemical shifts of nearby protons and carbons, a pattern that can be accurately predicted computationally.
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated infrared (IR) and Raman spectra for 5-(chloromethyl)pyrazolo[1,5-a]pyridine can be compared with experimental spectra to assign characteristic vibrational modes, such as the C-Cl stretch, C-H stretches of the aromatic rings, and the various ring vibrations of the pyrazolo[1,5-a]pyridine core. researchgate.netsemanticscholar.org
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govrsc.org These calculations can help interpret the electronic transitions occurring within the molecule, such as π→π* transitions associated with the conjugated heterocyclic system. nih.govrsc.org
Table 3: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Pyrazolo[1,5-a]pyrimidine Proton Note: This table is illustrative and shows the typical correlation between experimental and calculated values.
| Proton | Experimental ¹H NMR δ (ppm) | Calculated ¹H NMR δ (ppm) |
|---|---|---|
| H-2 | 8.50 | 8.55 |
| H-6 | 7.08 | 7.12 |
Medicinal Chemistry and Biological Applications of Pyrazolo 1,5 a Pyridine Scaffolds
Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyridine ring system is a fused heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." nih.govtandfonline.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with diverse biological targets. tandfonline.comresearchgate.net The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a robust framework that is highly suitable for chemical modification at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific targets. nih.gov
The versatility of this scaffold is evident in the wide range of pharmacological activities its derivatives exhibit, including roles as kinase inhibitors, antitubercular agents, and modulators of central nervous system receptors. nih.govbenthamdirect.comnih.gov Several compounds incorporating this moiety have entered clinical trials or have been approved as drugs, underscoring its therapeutic potential. nih.gov For instance, derivatives have been developed as antiallergic agents, platelet aggregation inhibitors, and dopamine D4 antagonists. nih.gov The ability of the pyrazolo[1,5-a]pyridine core to serve as a bioisostere for other heterocyclic systems, such as imidazo[1,2-a]pyridine, further enhances its utility in drug design through strategies like scaffold hopping. nih.gov Its favorable drug-like properties and synthetic accessibility have cemented its status as a cornerstone for the development of novel therapeutic agents. tandfonline.com
Structure-Activity Relationship (SAR) Studies on Pyrazolo[1,5-a]pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazolo[1,5-a]pyridine derivatives influences their biological activity. These studies systematically alter different parts of the molecule to identify key structural features required for potent and selective interaction with a biological target.
The nature and position of substituents on the pyrazolo[1,5-a]pyridine scaffold dramatically influence the pharmacological properties of the resulting compounds. nih.gov The chloromethyl group (-CH₂Cl) is a particularly reactive substituent. While direct studies on 5-(chloromethyl)pyrazolo[1,5-a]pyridine are not extensively detailed in the available literature, the presence of a chloromethyl group on related heterocyclic systems suggests its primary role as a reactive electrophile or a precursor for further functionalization. mdpi.commdpi.comresearchgate.net
In medicinal chemistry, a chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target protein. This covalent modification can lead to irreversible inhibition, which can be advantageous for achieving sustained biological effects. Alternatively, the chloromethyl group serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles to introduce a diverse array of functional groups, enabling the exploration of a broad chemical space during lead optimization. For example, it can be converted to amines, ethers, thioethers, or other moieties to probe interactions within a binding pocket. mdpi.commdpi.com The introduction of a 2-chloro-5-(chloromethyl)pyridine has been used to synthesize derivatives with potential antimicrobial and anti-malarial effects. researchgate.net
Substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a critical determinant of biological activity and selectivity for numerous targets. mdpi.com SAR studies have consistently shown that modifications at this position can profoundly impact a compound's pharmacological profile.
For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position was found to significantly increase inhibitory activity. nih.gov Similarly, in the design of selective PI3Kδ inhibitors, the C(5) position was identified as a key site for introducing substituents that could extend into the solvent-accessible region, thereby improving potency and pharmacokinetic properties. mdpi.com Specifically, 5-indole-pyrazolo[1,5-a]pyrimidine derivatives proved to be a promising core for further development. mdpi.com
Target Identification and Engagement Modalities
The privileged pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop ligands for a variety of important biological targets, primarily kinases and G-protein coupled receptors (GPCRs). The specific substitution pattern around the core determines the target affinity and the mode of engagement.
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.
Tropomyosin Receptor Kinase (Trk) Inhibitors : The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-stage Trk inhibitors used for treating NTRK fusion-positive cancers. mdpi.com SAR studies have demonstrated that the N1 atom of the pyrazolo[1,5-a]pyrimidine ring often forms a crucial hydrogen bond with the hinge region of the kinase (e.g., Met592). mdpi.com Modifications at the 3- and 5-positions are critical for potency and selectivity. For example, a carboxamide moiety at the 3-position and specific substituted pyrrolidine rings at the 5-position have been shown to significantly enhance TrkA inhibition. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors : Abnormal CDK activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent inhibitors of CDKs. nih.gov One such derivative, BS-194, was found to inhibit CDK2 with a very low IC₅₀ value. nih.gov These inhibitors typically act as ATP-competitive ligands, with the pyrazolo[1,5-a]pyrimidine core occupying the adenine-binding region of the ATP pocket. nih.gov Dual inhibitors targeting both CDK2 and TRKA have also been developed from this scaffold. nih.gov
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors : While specific data on 5-(chloromethyl)pyrazolo[1,5-a]pyridine as an ASK1 inhibitor is limited, the pyrazole (B372694) scaffold, in general, is known to produce ASK1 inhibitors. These compounds are investigated for their potential in treating diseases related to inflammatory and stress responses.
The table below summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 8 | TrkA | 1.7 | nih.gov |
| Compound 9 | TrkA | 1.7 | nih.gov |
| BS-194 (4k) | CDK2 | 3 | nih.gov |
| BS-194 (4k) | CDK1 | 30 | nih.gov |
| BS-194 (4k) | CDK9 | 90 | nih.gov |
This table is for illustrative purposes and showcases the potential of the scaffold.
Beyond kinases, the pyrazolo[1,5-a]pyridine scaffold has been effectively utilized to create ligands for central nervous system receptors.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists : The CRF1 receptor is a key mediator of the stress response, making it a target for treating anxiety and depression. Several series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective CRF1 receptor antagonists. nih.gov These compounds have demonstrated efficacy in animal models of stress-related disorders. nih.gov SAR studies of these antagonists highlight the importance of substituents at various positions, including the 3- and 7-positions, for achieving high binding affinity. nih.govnih.gov
GABAA Receptor Modulators : The GABAA receptor (GABAA-R) is the primary inhibitory neurotransmitter receptor in the brain and the target of benzodiazepines and other anxiolytic drugs. Fused pyrazolo scaffolds, such as pyrazolo[1,5-a]quinazolines, have been synthesized and evaluated as modulators of the GABAA receptor. nih.govnih.govmdpi.commdpi.com These compounds interact with the benzodiazepine binding site on the receptor, acting as agonists, antagonists, or inverse agonists depending on their specific chemical structure. nih.govmdpi.com
The table below presents binding affinity data for representative pyrazolo[1,5-a]pyrimidine derivatives targeting these receptors.
| Compound Class | Target Receptor | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | CRF1 | 4.2 - 418 | nih.gov |
| Pyrazolo[1,5-a]quinazolines | GABAA-R (Bz site) | Varies (Modulatory Activity) | nih.govnih.govmdpi.commdpi.com |
This table illustrates the application of the scaffold in developing receptor ligands.
Antimicrobial and Antifungal Activities
The broader class of pyrazolo[1,5-a]pyrimidines has been investigated for its potential antimicrobial and antifungal properties. nih.govmdpi.com Various derivatives of this scaffold have demonstrated a range of activities against different microbial and fungal strains. eijppr.comnih.govnih.govmdpi.commdpi.comresearchgate.net However, a review of the scientific literature reveals a lack of specific data on the antimicrobial and antifungal activities of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- itself.
The primary role of the 5-(chloromethyl) group on the pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine core is often that of a reactive intermediate. This functional group is a versatile handle for synthetic chemists to introduce a variety of other functional groups and build a library of new derivative compounds. These subsequent molecules are then typically evaluated for their biological activities. Therefore, while the parent scaffold is of interest in the search for new antimicrobial and antifungal agents, the 5-(chloromethyl) derivative is more accurately characterized as a key building block in the synthesis of potentially active compounds rather than an active agent in its own right.
General Antitumor Potential and Mechanism of Action
The pyrazolo[1,5-a]pyrimidine nucleus is a well-established pharmacophore in the design of antitumor agents. nih.govnih.govnih.goveurekaselect.comresearchgate.netdntb.gov.uaunife.it Derivatives of this scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. nih.gov
A closely related compound, 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , has been synthesized and its crystal structure reported. nih.gov The researchers noted that pyrazolo[1,5-a]pyrimidines are widely used as important pharmacophores in the design of anti-tumor drugs. nih.gov The synthesis of this 5-(chloromethyl) derivative is significant as it provides a key intermediate for the development of new pyrazolo[1,5-a]pyrimidine derivatives that could be investigated as novel anti-tumor agents. nih.gov The chloromethyl group at the 5-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of diverse side chains that can modulate the biological activity and target specificity of the final compounds.
Applications in Radiopharmaceutical Chemistry
A significant application of a derivative of the target compound lies in the field of radiopharmaceutical chemistry, specifically in the development of tumor imaging agents. Research has been conducted on a pyrazolo[1,5-a]pyrimidine-containing radiopharmaceutical labeled with Technetium-99m (99mTc), a commonly used radionuclide in diagnostic imaging.
In this research, the compound 5-((2-aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyano-pyrazolo[1,5-a]pyrimidine (ABCPP) was synthesized and conjugated with chelating agents to facilitate labeling with 99mTc. While the article does not explicitly state the starting material, the synthesis of ABCPP strongly implies the use of a 5-(chloromethyl) precursor, which would readily react with 2-aminoethylamine to form the 5-((2-aminoethylamino)methyl) side chain.
The resulting 99mTc-labeled complexes were evaluated for their biodistribution in tumor-bearing mice. The findings demonstrated that these new radiopharmaceuticals exhibited tumor accumulation, high tumor-to-muscle ratios, and rapid clearance from the blood and muscle, which are desirable characteristics for a tumor imaging agent.
Table 1: Biodistribution Data of a 99mTc-labeled Pyrazolo[1,5-a]pyrimidine Derivative
| Time Post-Injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 30 minutes | 1.51 | 2.97 |
| 60 minutes | 1.84 | 2.49 |
These results suggest that pyrazolo[1,5-a]pyrimidine scaffolds, synthesized via a 5-(chloromethyl) intermediate, have potential applications in the development of novel radiopharmaceuticals for single-photon emission computed tomography (SPECT) imaging of tumors.
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Pyrazolo[1,5-a]pyridine (B1195680), 5-(chloromethyl)- Diversification
The future of synthesizing derivatives from Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- lies in the development of more efficient, selective, and sustainable chemical reactions. The chloromethyl group is an excellent electrophilic site, primed for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and alkoxides, thereby enabling the creation of diverse chemical libraries.
Future synthetic research will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: These methods have proven effective for introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a structurally related system, enhancing structural diversity and biological activity. nih.govresearchgate.net Applying techniques like Suzuki, Buchwald-Hartwig, and Sonogashira coupling to derivatives of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- could yield novel compounds with unique electronic and steric properties.
C-H Functionalization: Direct C-H activation and functionalization on the pyrazolo[1,5-a]pyridine core represent a powerful, atom-economical strategy to modify the scaffold at other positions, complementing the reactivity of the chloromethyl group.
Photoredox and Electrocatalysis: These modern synthetic tools offer mild and highly selective ways to forge new bonds. They could be employed to generate radical intermediates from the chloromethyl group or other positions on the ring, leading to previously inaccessible molecular structures.
Flow Chemistry and Automated Synthesis: Implementing continuous flow processes and automated platforms can accelerate the synthesis and purification of compound libraries derived from Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-, enabling high-throughput screening efforts.
| Synthetic Methodology | Potential Application for Diversification | Key Advantage |
|---|---|---|
| Nucleophilic Substitution | Introduction of N, O, S-based nucleophiles at the 5-methyl position. | Direct and versatile functionalization. |
| Palladium-Catalyzed Coupling | Formation of C-C and C-N bonds at various positions on the scaffold. nih.govresearchgate.net | High efficiency and functional group tolerance. |
| C-H Activation | Direct functionalization of the heterocyclic core. | Atom economy and access to novel substitution patterns. |
| Photoredox Catalysis | Generation of radical intermediates for unique bond formations under mild conditions. | High selectivity and access to new reaction pathways. |
Advanced Spectroscopic Characterization Techniques for Complex Analogs
As more complex and structurally diverse analogs of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- are synthesized, advanced spectroscopic techniques will be indispensable for their unambiguous characterization. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, future work will necessitate more sophisticated methods.
Multi-dimensional NMR Spectroscopy: Techniques like HSQC, HMBC, NOESY, and ROESY will be crucial for assigning complex proton and carbon signals, determining connectivity, and elucidating the three-dimensional structure and stereochemistry of new derivatives, especially those with chiral centers.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation in the solid state. researchgate.net This technique will be vital for validating computational models and understanding intermolecular interactions that can influence biological activity. researchgate.net
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. Techniques such as ion mobility-mass spectrometry (IM-MS) could provide additional information on the size, shape, and conformation of molecules in the gas phase.
Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be important for determining absolute configuration, which is often critical for biological function.
| Technique | Information Gained | Importance for Complex Analogs |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and assignment of atoms. | Essential for unambiguous structure elucidation. |
| NOESY/ROESY | Through-space correlations, stereochemistry, and conformation. | Critical for understanding 3D structure. |
| X-ray Crystallography | Precise 3D structure and intermolecular packing. researchgate.net | Gold standard for structural confirmation. |
| Ion Mobility-MS | Information on molecular shape and conformation in the gas phase. | Separation of isomers and conformational analysis. |
Integrated Computational and Experimental Approaches for Structure-Function Elucidation
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. For the pyrazolo[1,5-a]pyridine scaffold, this integrated approach will be key to understanding structure-activity relationships (SAR) and designing next-generation molecules with enhanced properties. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic signatures (NMR, IR), aiding in the interpretation of experimental data. rsc.org It can also be used to model reaction mechanisms and predict the reactivity of different sites on the molecule.
Molecular Docking and Dynamics: For derivatives with therapeutic potential, molecular docking simulations can predict how they bind to biological targets like protein kinases. bohrium.comekb.eg Subsequent molecular dynamics (MD) simulations can then explore the stability of these interactions over time, providing insights into the binding affinity and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate structural features of a library of derivatives with their measured biological activity, QSAR studies can guide the design of more potent and selective compounds. This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization process.
Exploration of New Biological Targets and Therapeutic Areas for Pyrazolo[1,5-a]pyridine Scaffolds
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties. nih.govnih.govnih.govbohrium.com Derivatives of Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)- represent a promising starting point for exploring both established and novel therapeutic targets.
Future research should focus on screening libraries of these novel compounds against a diverse panel of biological targets:
Protein Kinases: This family of enzymes remains a major focus for cancer therapy. nih.govresearchgate.net Given the success of related scaffolds as kinase inhibitors (e.g., targeting CDK2, EGFR, B-Raf), new derivatives should be evaluated against a broad range of kinases implicated in various cancers and inflammatory diseases. nih.govnih.govekb.eg
Phosphodiesterases (PDEs): Ibudilast, a pyrazolo[1,5-a]pyridine derivative, is a non-selective PDE inhibitor, indicating the scaffold's potential in this area for treating inflammatory and neurological disorders. nih.gov
Infectious Disease Targets: The scaffold has shown promise in developing agents against Mycobacterium tuberculosis and various viruses. nih.govnih.gov New analogs could be screened for activity against drug-resistant bacterial strains and emerging viral threats.
Neurodegenerative Diseases: Targeting pathways involved in neuroinflammation and protein aggregation is a key strategy in diseases like Alzheimer's and Parkinson's. The anti-inflammatory properties of the pyrazolo[1,5-a]pyridine core make it an attractive scaffold for this area. bohrium.com
| Therapeutic Area | Potential Biological Target Class | Rationale based on Scaffold Activity |
|---|---|---|
| Oncology | Protein Kinases (e.g., CDK2, EGFR), TTK Inhibitors. nih.govnih.govnih.gov | Proven activity of related compounds as potent anticancer agents. ekb.egekb.egresearchgate.net |
| Inflammation & Autoimmune | Cyclooxygenases (COX), Cytokines (TNF-α, IL-6). bohrium.comresearchgate.net | Demonstrated anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives. bohrium.com |
| Infectious Diseases | Bacterial and viral enzymes. | Reported antitubercular and antiviral activities. nih.govnih.gov |
| Neurological Disorders | Phosphodiesterases (PDEs), targets in neuroinflammation. nih.gov | Existing drugs (Ibudilast) and anti-inflammatory potential. |
Q & A
Q. What are the common synthetic routes for 5-(chloromethyl)pyrazolo[1,5-a]pyridine?
A one-pot, multi-step synthesis using regioselective catalysts (e.g., novel catalysts for pyrazolo[1,5-a]pyrimidines) can be adapted for the chloromethyl derivative. Key steps include condensation of α,β-unsaturated esters with aldehydes under mild conditions, followed by chloromethylation . Purification often involves column chromatography with hexane/ethyl acetate/dichloromethane mixtures .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- NMR and HPLC : Essential for confirming purity and structural integrity, particularly for detecting chloromethyl (-CH₂Cl) protons (~δ 4.5–5.0 ppm in H NMR) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–H = 0.93–0.97 Å in pyrazolo[1,5-a]pyridine derivatives) to validate molecular geometry .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1551 cm⁻¹) .
Q. What safety protocols are critical when handling 5-(chloromethyl)pyrazolo[1,5-a]pyridine?
- Use protective gear (gloves, masks, goggles) to avoid skin contact or inhalation .
- Conduct reactions in fume hoods due to volatile intermediates (e.g., THF, dichloromethane) .
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselectivity in pyrazolo[1,5-a]pyridine synthesis is influenced by catalyst choice (e.g., CuBr/phenanthroline systems for oxidative coupling) and reaction conditions (solvent polarity, temperature). For example, hydrazine hydrate with enamines yields cyanopyrazoles or aminopyrazoles depending on pH and temperature . Computational modeling (DFT) can predict favorable reaction pathways .
Q. What strategies enable functionalization of the chloromethyl group for bioactive derivatives?
- Nucleophilic substitution : Replace -CH₂Cl with amines (e.g., diethylamine in THF) to generate -CH₂NR₂ moieties .
- Cross-coupling : Use palladium catalysis for C–H arylation at the pyridine ring, enhancing pharmacological potential .
- Alkylation : Convert the chloromethyl group to pyrimidinium salts for organocatalytic or biochemical applications .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions (pH 2) : Protonation at N5 destabilizes the core, reducing fluorescence intensity in fluorophore analogs .
- Alkaline conditions (pH 12) : Hydrolysis of the chloromethyl group may occur, requiring neutralization post-reaction .
- Thermal stability : Melting points (e.g., 363–364 K) indicate solid-phase stability at room temperature .
Q. What computational tools predict the compound’s reactivity and photophysical properties?
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic transitions (e.g., λabs = 300–400 nm for fluorophores) .
- Molecular docking : Screen for binding affinity with biological targets (e.g., CDK2 kinase) using pyrazolo[1,5-a]pyridine scaffolds .
Q. What biological applications are explored for this compound?
- Antimicrobial agents : Pyrazolo[1,5-a]pyrimidine-carboxamides show activity against bacterial strains .
- Antitumor agents : Isoxazole-pyrazolo[1,5-a]pyridine hybrids inhibit cancer cell proliferation .
- Fluorescent probes : Derivatives exhibit solvatochromism (Stokes shifts up to 10,000 cm⁻¹) for bioimaging .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
